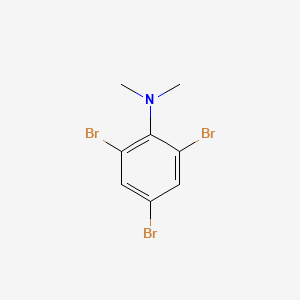
2,4,6-Tribromo-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-N,N-dimethylaniline is an organic compound with the molecular formula C8H8Br3N. It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine atoms, and the amino group is substituted with two methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dehalogenated aniline derivatives.
Scientific Research Applications
2,4,6-Tribromo-N,N-dimethylaniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its brominated structure allows for the investigation of halogen bonding in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts desirable properties such as flame retardancy and stability.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromo-N,N-dimethylaniline involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms can form halogen bonds with electron-rich sites on proteins and other biomolecules, affecting their function and activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Similar in structure but lacks the dimethyl substitution on the amino group.
2,4-Dibromo-N,N-dimethylaniline: Contains two bromine atoms instead of three.
4-Bromo-N,N-dimethylaniline: Contains a single bromine atom at the para position.
Uniqueness: 2,4,6-Tribromo-N,N-dimethylaniline is unique due to the presence of three bromine atoms and the dimethyl substitution on the amino group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
63812-39-5 |
|---|---|
Molecular Formula |
C8H8Br3N |
Molecular Weight |
357.87 g/mol |
IUPAC Name |
2,4,6-tribromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H8Br3N/c1-12(2)8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3 |
InChI Key |
PQQDTJFBGJYZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















